3-(Benzenesulfonyl)cyclobutan-1-one
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Overview
Description
3-(Benzenesulfonyl)cyclobutan-1-one is an organic compound with the molecular formula C10H10O3S and a molecular weight of 210.25 g/mol It is characterized by a cyclobutanone ring substituted with a benzenesulfonyl group at the third position
Scientific Research Applications
3-(Benzenesulfonyl)cyclobutan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Cyclobutanone+Benzenesulfonyl chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key factors in industrial production include optimizing reaction conditions, ensuring high purity of reagents, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of cyclobutanone derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce cyclobutanone derivatives.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)cyclobutan-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclobutanone ring provides structural rigidity, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)cyclobutan-1-one: Similar in structure but with a benzyloxy group instead of a benzenesulfonyl group.
Cyclobutanone: The parent compound without any substituents.
Benzenesulfonyl chloride: The sulfonylating agent used in the synthesis of 3-(Benzenesulfonyl)cyclobutan-1-one.
Uniqueness
This compound is unique due to the presence of both a cyclobutanone ring and a benzenesulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVUJVQFPVDNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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